![molecular formula C13H11ClN2O B1617767 5-Chloro-2-phenyl-1H-benzo[d]imidazole CAS No. 4926-65-2](/img/structure/B1617767.png)
5-Chloro-2-phenyl-1H-benzo[d]imidazole
Overview
Description
5-Chloro-2-phenyl-1H-benzo[d]imidazole, also known as CPDI, is an important organic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. CPDI has been found to possess a variety of biological activities, such as anticancer, anti-inflammatory, and antifungal activities. In addition, CPDI has been used in the synthesis of various drugs and other compounds.
Scientific Research Applications
Anticancer Applications
Benzimidazole analogs have been found to be potent inhibitors of various enzymes involved in cancer cell proliferation. They have been evaluated for antitumor potential against different cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), showing promising results as anticancer agents .
Antimicrobial Activity
These compounds have shown effectiveness as antimicrobial agents. Their structural analogs have been designed to target specific microbial pathways, leading to the development of new classes of antibiotics .
Antiparasitic Treatment
Benzimidazoles are known for their antiparasitic properties. They have been used in the treatment of parasitic infections, providing a therapeutic approach to combat these diseases .
Analgesic Effects
The analgesic properties of benzimidazole derivatives make them suitable for pain management. They have been used to develop drugs that can alleviate pain without the side effects associated with traditional analgesics .
Antiviral Uses
These compounds have also been explored for their antiviral capabilities. Research has shown that certain benzimidazole derivatives can inhibit viral replication, offering a potential route for antiviral drug development .
Antihistamine Properties
Benzimidazole derivatives have been utilized for their antihistamine effects, which can help in treating allergic reactions by blocking histamine receptors .
properties
IUPAC Name |
6-chloro-2-phenyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNIQOQUBXARKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-phenyl-1H-benzo[d]imidazole | |
CAS RN |
4926-65-2 | |
Record name | 6-Chloro-2-phenyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4926-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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